molecular formula C18H17N3O2 B2708565 4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 877284-21-4

4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2708565
CAS No.: 877284-21-4
M. Wt: 307.353
InChI Key: LJFZJWVADUKVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring, with a methoxyphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives The next step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the methoxy group, which may affect its biological activity.

    4-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Has the methoxy group in a different position, potentially altering its properties.

Uniqueness

4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity and selectivity for certain targets.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-16-9-5-4-8-15(16)21-11-12(10-17(21)22)18-19-13-6-2-3-7-14(13)20-18/h2-9,12H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFZJWVADUKVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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